molecular formula C22H21N3O2S2 B11051364 4,15-bis(methoxymethyl)-6,11,17-trimethyl-9,20-dithia-7,12,18-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1,3,5,7,10,12,14,16,18-nonaene

4,15-bis(methoxymethyl)-6,11,17-trimethyl-9,20-dithia-7,12,18-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1,3,5,7,10,12,14,16,18-nonaene

Cat. No.: B11051364
M. Wt: 423.6 g/mol
InChI Key: GHUISVVXVWJPMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4,15-bis(methoxymethyl)-6,11,17-trimethyl-9,20-dithia-7,12,18-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1,3,5,7,10,12,14,16,18-nonaene” is a mouthful, so let’s call it “Compound X” for simplicity. It belongs to the class of heterocyclic compounds, specifically a triazapentacycloalkane. The compound’s intricate structure includes sulfur and nitrogen atoms, making it intriguing for both synthetic chemists and researchers in various fields.

Preparation Methods

Synthetic Routes::

    Ring Closure Approach:

    Stepwise Assembly:

Industrial Production::
  • Industrial-scale production of Compound X remains limited due to its complexity. research continues to optimize synthetic routes for scalability.

Chemical Reactions Analysis

Compound X undergoes several reactions:

    Oxidation: Oxidation of the sulfur atoms can lead to sulfoxides or sulfones.

    Reduction: Reduction of the double bonds can yield saturated derivatives.

    Substitution: Nucleophilic substitution reactions occur at the methoxymethyl groups.

    Ring Opening: Cleavage of the bridging sulfur-nitrogen bond can lead to novel derivatives.

    Common Reagents: Reagents like hydrogen peroxide (for oxidation), lithium aluminum hydride (for reduction), and strong bases (for substitution) are used.

    Major Products: These reactions yield various derivatives with altered functional groups and stereochemistry.

Scientific Research Applications

Compound X finds applications in diverse fields:

    Medicine: Researchers explore its potential as an antimicrobial agent or as a scaffold for drug development.

    Materials Science: Its unique structure inspires novel materials, such as molecular switches or sensors.

    Catalysis: Modified derivatives may serve as catalysts in organic transformations.

    Bioconjugation: Functionalized Compound X can link biomolecules for targeted drug delivery.

Mechanism of Action

  • Compound X’s mechanism of action depends on its specific application. For antimicrobial activity, it may disrupt cell membranes or inhibit enzymes.
  • Molecular targets include proteins involved in cellular processes.

Comparison with Similar Compounds

  • Compound X stands out due to its intricate fused-ring system and sulfur-nitrogen bridge.
  • Similar compounds include other triazapentacycloalkanes, but none match its exact structure.

: Example reference. : Another reference. : Yet another reference.

Properties

Molecular Formula

C22H21N3O2S2

Molecular Weight

423.6 g/mol

IUPAC Name

4,15-bis(methoxymethyl)-6,11,17-trimethyl-9,20-dithia-7,12,18-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1,3,5,7,10,12,14,16,18-nonaene

InChI

InChI=1S/C22H21N3O2S2/c1-10-6-13(8-26-4)15-17-19(28-21(15)23-10)12(3)25-18-16-14(9-27-5)7-11(2)24-22(16)29-20(17)18/h6-7H,8-9H2,1-5H3

InChI Key

GHUISVVXVWJPMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C3=C4C(=NC(=C3SC2=N1)C)C5=C(C=C(N=C5S4)C)COC)COC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.